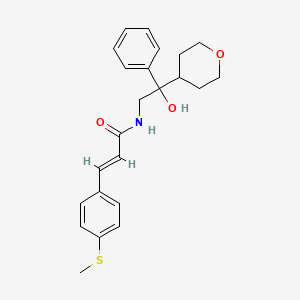
(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound characterized by its acrylamide backbone and various substituents that enhance its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 397.53 g/mol
IUPAC Name: (E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of acrylamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects: The presence of the hydroxyl group contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties: The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It has been reported that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
| Enzyme | Activity Inhibition |
|---|---|
| AChE | Significant |
| COX | Moderate |
- Interaction with Cellular Pathways: The compound may modulate signaling pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins.
Case Studies and Research Findings
-
Anticancer Studies:
Cell Line IC50 (µM) HeLa 12.5 DU145 15.0 - Anti-inflammatory Research:
- Antioxidant Activity:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acrylamides have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study reported the IC50 values for (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide against HeLa and DU145 cell lines as 12.5 µM and 15.0 µM, respectively.
Anti-inflammatory Effects:
The presence of the hydroxyl group in the compound enhances its anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antioxidant Properties:
This compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Its antioxidant activity is attributed to its structural components that facilitate electron donation.
Biochemistry
Enzyme Inhibition:
this compound has been found to inhibit key enzymes involved in various biological pathways. For example, it significantly inhibits acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s disease.
| Enzyme | Activity Inhibition |
|---|---|
| AChE | Significant |
| COX | Moderate |
Material Science
The compound also shows promise in material science applications due to its chemical stability and reactivity profile. It can be utilized in the development of polymeric materials with specific mechanical properties or as a modifier in existing polymers to enhance their performance characteristics.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis.
Anti-inflammatory Research
Research highlighted that this compound could reduce inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions.
Antioxidant Activity
The compound was tested for its ability to scavenge free radicals, revealing significant antioxidant activity that could be beneficial in preventing oxidative stress-related damage.
Propiedades
IUPAC Name |
(E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-28-21-10-7-18(8-11-21)9-12-22(25)24-17-23(26,19-5-3-2-4-6-19)20-13-15-27-16-14-20/h2-12,20,26H,13-17H2,1H3,(H,24,25)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHTWWOTHDSVSE-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













